molecular formula C7H2BrCl2N3 B13457122 6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine

6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine

Cat. No.: B13457122
M. Wt: 278.92 g/mol
InChI Key: LKAZZLBPPMSVBL-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine is a heterocyclic compound that contains bromine, chlorine, and nitrogen atoms within its structure. This compound is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrrolopyrazine derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to inhibit protein kinases, topoisomerase II, and other enzymes involved in cellular processes . These interactions lead to the modulation of various biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.

Properties

Molecular Formula

C7H2BrCl2N3

Molecular Weight

278.92 g/mol

IUPAC Name

6-bromo-2,3-dichloropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H2BrCl2N3/c8-4-2-1-3-7(12-4)13-6(10)5(9)11-3/h1-2H

InChI Key

LKAZZLBPPMSVBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(C(=N2)Cl)Cl)Br

Origin of Product

United States

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